HyP-1 -

HyP-1

Catalog Number: EVT-1534909
CAS Number:
Molecular Formula: C37H33BF2N4O2
Molecular Weight: 614.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HyP-1 is a probe for photoacoustic imaging of hypoxia.
Source

HyP-1 is primarily sourced from collagen-rich tissues, such as skin, cartilage, and bones. It can also be synthesized through chemical methods or extracted from natural sources like the plant Hypericum perforatum (St. John's wort), where it plays a role in the biosynthesis of hypericin, a compound with various pharmacological effects .

Classification

HyP-1 is classified as an amino acid derivative. It falls within the broader category of non-proteinogenic amino acids, which are not incorporated into proteins during translation but are vital for various biological functions.

Synthesis Analysis

Methods

The synthesis of HyP-1 can be achieved through several methods:

  1. Chemical Synthesis: This involves the direct modification of proline to introduce a hydroxyl group. Common reagents include oxidizing agents that facilitate this transformation.
  2. Biochemical Synthesis: In biological systems, hydroxyproline is synthesized by the enzyme prolyl hydroxylase, which catalyzes the hydroxylation of proline residues in collagen precursors under aerobic conditions.

Technical Details

In laboratory settings, hydroxyproline can be synthesized via:

  • Direct Hydroxylation: Using proline as a substrate and applying specific reaction conditions (e.g., temperature, pH) to favor hydroxylation.
  • Polycondensation Reactions: For example, poly(Pro-HyP-Gly) can be synthesized through direct polycondensation of oligopeptides containing hydroxyproline residues using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride in dimethylsulfoxide .
Molecular Structure Analysis

Structure

The molecular structure of HyP-1 features a five-membered ring with a hydroxyl group attached to the carbon atom adjacent to the nitrogen atom of the proline ring. This modification enhances hydrogen bonding capabilities and contributes to the stability of collagen structures.

Data

The molecular formula for hydroxyproline is C5H9NO3C_5H_9NO_3, with a molecular weight of approximately 131.13 g/mol. Its structural representation includes:

  • A pyrrolidine ring (the proline backbone)
  • A hydroxyl group (-OH) attached to one of the carbon atoms.
Chemical Reactions Analysis

Reactions

HyP-1 participates in various chemical reactions typical for amino acids and their derivatives:

  1. Peptide Bond Formation: HyP-1 can react with other amino acids to form peptide bonds, contributing to protein synthesis.
  2. Oxidation Reactions: Hydroxyproline can undergo oxidation under certain conditions, leading to products that may have different biological activities.

Technical Details

The oxidation of hydroxyproline typically involves reagents such as peracids or transition metal catalysts that facilitate the formation of reactive intermediates capable of further reactions.

Mechanism of Action

Process

In biological contexts, HyP-1 plays a crucial role in stabilizing collagen structures through hydrogen bonding and hydrophobic interactions within triple-helical formations. The presence of hydroxyproline enhances the thermal stability and structural integrity of collagen fibers.

Data

Studies have shown that peptides rich in hydroxyproline exhibit increased resistance to thermal denaturation compared to those lacking this amino acid . The stabilization mechanism involves both intramolecular and intermolecular interactions facilitated by hydroxyproline's hydroxyl group.

Physical and Chemical Properties Analysis

Physical Properties

HyP-1 is typically a white crystalline solid at room temperature with high solubility in water due to its polar hydroxyl group.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 135–140 °C.
  • Solubility: Highly soluble in water and slightly soluble in organic solvents.
  • Stability: Stable under physiological pH but sensitive to extreme pH levels.

Relevant analyses indicate that HyP-1 retains its structural integrity under various environmental conditions, making it suitable for diverse applications .

Applications

Scientific Uses

HyP-1 has numerous applications across various scientific domains:

  • Biomaterials: Used in developing collagen-based biomaterials for tissue engineering due to its structural properties.
  • Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in wound healing and tissue repair.
  • Nutraceuticals: Explored for dietary supplements aimed at enhancing skin health and joint function.
Structural and Functional Characterization of HyP-1

Molecular Architecture of HyP-1

PR-10 Protein Fold and Evolutionary Conservation

HyP-1 belongs to the pathogenesis-related class 10 (PR-10) protein family, characterized by a conserved three-dimensional fold known as the Bet v 1 scaffold. This architecture comprises a curved seven-stranded antiparallel β-sheet (arranged in topology 1765432) that forms a "gripping hand" configuration around a C-terminal α-helix (α3). The scaffold creates an expansive hydrophobic cavity between the β-sheet and α3-helix, with two primary access points (E1 and E2) permitting ligand entry [1] [6]. This structural motif is evolutionarily ancient, traceable to the last universal common ancestor (LUCA), where it likely functioned in hydrophobic ligand binding. The Bet v 1 fold has diversified into 11 distinct protein families across all superkingdoms (Archaea, Bacteria, Eukarya), including steroidogenic START domains, polyketide cyclases, and plant PR-10 proteins [6].

Within vascular plants, PR-10 proteins exhibit significant sequence divergence (<25% identity between HyP-1 and birch Bet v 1) but retain the conserved structural core. HyP-1’s gene structure (exon-intron organization) aligns with typical pr-10 genes, confirming its classification within this family despite initial misassignment as a phenolic oxidase [1] [5]. In situ hybridization reveals hyp-1 mRNA predominantly localized to vascular tissues of Hypericum perforatum (roots, stems) and mesophyll cells (leaves), consistent with roles in systemic stress response rather than gland-specific hypericin biosynthesis [5].

Table 1: Evolutionary Distribution of Bet v 1-like Superfamily

Protein FamilyPfam IDTaxonomic RangeRepresentative Function
PR-10 (HyP-1/Bet v 1)PF00407Plants (all divisions)Phytohormone/flavonoid binding
START domainsPF01852Eukarya, BacteriaSteroid/lipid transfer
Polyketide cyclasesPF00848All superkingdomsPolycyclic aromatic degradation
Major Latex ProteinsPF00387PlantsStress response, ripening
NCS* enzymesPF17368Plants (eudicots)Alkaloid biosynthesis

  • (S)-Norcoclaurine synthase [6]

Crystallographic Analysis of HyP-1-Ligand Complexes

High-resolution X-ray structures (≤1.30 Å) reveal HyP-1’s capacity to bind diverse ligands across three distinct sites, a feature first identified via complexes with the fluorescent probe 8-anilinonaphthalene-1-sulfonate (ANS) and later with melatonin (MEL):

  • Site 1: A deep internal chamber accommodating MEL’s indole ring stabilized by hydrophobic residues (Phe141, Phe137, Leu146) and hydrogen bonds to Tyr83 and water networks. Electron density clearly defines MEL orientation here (PDB: 5I8F) [1] [7].
  • Site 2: A smaller adjacent cavity showing ambiguous electron density, potentially indicative of MEL degradation products or dynamic occupancy [1].
  • Site 3: A surface invagination where MEL’s methoxy group interacts with Lys33 and Tyr150, acting as a "molecular vise" permitting ligand rotation. ANS occupies this site via its naphthalene ring, buried within the hydrophobic groove [1] [9].

Competitive crystallization assays demonstrate physiological relevance: MEL binding persists even in the presence of the common PR-10 ligand trans-zeatin, and among tested phytohormones, only MEL yielded crystalline HyP-1 complexes. This specificity, alongside structural mimicry of ANS binding geometries, confirms Sites 1–3 as biologically relevant ligand-docking zones [1] [9]. HyP-1 represents only the second protein (after human quinone reductase) with crystallographically confirmed MEL binding [1].

Table 2: Structural Details of Key HyP-1-Ligand Complexes

LigandPDB IDResolution (Å)Binding Sites OccupiedKey Protein-Ligand Interactions
Melatonin5I8F1.30Site 1, Site 3H-bonds: Tyr83 (Site 1); Lys33/Tyr150 (Site 3). Hydrophobic: Phe137, Phe141, Leu146
ANS4N3E2.43Site 1, Site 2, Site 3Ionic: ANS sulfonate with Arg68/His70 (Site 2). Hydrophobic: Site 1 & Site 3 naphthalene burial

Conformational Dynamics and Hydrophobic Cavity Topology

The HyP-1 cavity exhibits exceptional plasticity modulated by the C-terminal α3-helix. Molecular dynamics (MD) simulations reveal this helix acts as a dynamic "lid," with its positional fluctuations (~1.5–3.0 Å RMSD) directly altering solvent accessibility of Sites 1 and 2. Loop regions (L3, L5, L7, L9) forming the cavity’s "fingertips" show elevated atomic displacement parameters (B-factors >50 Ų), indicating intrinsic flexibility essential for ligand ingress/egress [1] [3]. MD-derived root-mean-square fluctuation (RMSF) values exceed crystallographic B-factors, suggesting X-ray restraints underestimate true side-chain mobility, particularly for residues 30–35 (Loop L3) and 145–155 (Helix α3) [3].

This flexibility enables adaptation to ligands of varying steric bulk:

  • The primary cavity (Sites 1+2) volume ranges from ~960 ų (unliganded) to 1,150 ų (ANS-bound), accommodating ligands up to ~600 Da (e.g., flavonoid glycosides bound in other PR-10 proteins) [2] [6].
  • Hydrophobic gating mechanisms control access: Site 1 requires transient displacement of Phe141 side-chain, while Site 3 utilizes conformational changes in Lys33-Tyr150 distance to "trap" ligands [1] [9].
  • Cys126-mediated dimerization (observed in PEG-bound crystals) occludes Site 3 but is likely an artifact of oxidative crystallization, as HyP-1 is monomeric in planta [3] [9].

Table 3: Dynamic Metrics of HyP-1 Structural Elements

Structural RegionCrystallographic B-factor Range (Ų)MD RMSF (Å)Functional Implication
β-sheet core (β1-β7)15–300.5–1.2Structural rigidity
Loop L335–551.8–3.5Ligand entry (Site 1)
Loop L730–451.5–2.8Site 2 solvent exposure
Helix α3 (C-terminal)25–602.0–4.2Cavity volume modulation, dimerization interface

Properties

Product Name

HyP-1

IUPAC Name

4-(5,5-Difluoro-7-(4-methoxyphenyl)-1,9-diphenyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,5,2]triazaborinin-3-yl)-N,N-diethylaniline oxide

Molecular Formula

C37H33BF2N4O2

Molecular Weight

614.5

InChI

InChI=1S/C37H33BF2N4O2/c1-4-44(45,5-2)30-20-16-28(17-21-30)34-24-32(26-12-8-6-9-13-26)36-41-37-33(27-14-10-7-11-15-27)25-35(43(37)38(39,40)42(34)36)29-18-22-31(46-3)23-19-29/h6-25H,4-5H2,1-3H3

InChI Key

PRFNSYCZKOLTBL-UHFFFAOYSA-N

SMILES

CC[N+](CC)([O-])C1=CC=C(C2=CC(C3=CC=CC=C3)=C4N2B(F)(F)[N]5=C(C6=CC=C(OC)C=C6)C=C(C7=CC=CC=C7)C5=N4)C=C1

Solubility

Soluble in DMSO

Synonyms

Hypoxia Probe 1; HyP1; HyP 1; HyP-1

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